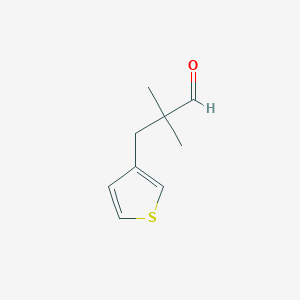![molecular formula C13H24N2 B13250525 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13250525.png)
3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a piperidine ring fused to an azabicyclo[2.2.2]octane framework. The presence of these rings imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with a suitable bicyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium halides, organic solvents
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and halogenated piperidine derivatives .
科学的研究の応用
3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
作用機序
The mechanism of action of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocyclic amine with one nitrogen atom.
Azabicyclo[2.2.2]octane: A bicyclic amine with a similar structural framework but lacking the piperidine ring.
Uniqueness
3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane is unique due to its combined structural features of both piperidine and azabicyclo[2.2.2]octane. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
特性
分子式 |
C13H24N2 |
|---|---|
分子量 |
208.34 g/mol |
IUPAC名 |
3-(piperidin-4-ylmethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24N2/c1-5-14-6-2-11(1)9-13-10-15-7-3-12(13)4-8-15/h11-14H,1-10H2 |
InChIキー |
YMNRSSWKBQXIIX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



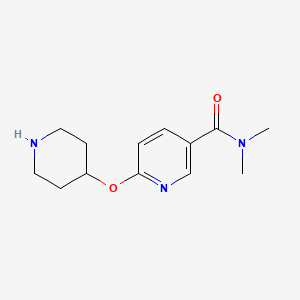

![{3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)
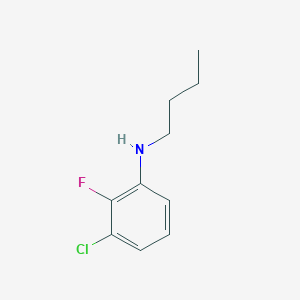
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline](/img/structure/B13250473.png)
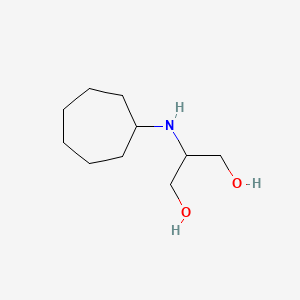
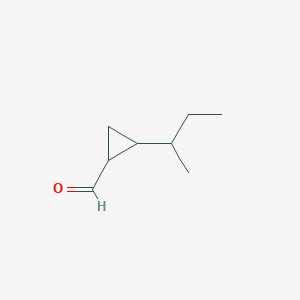
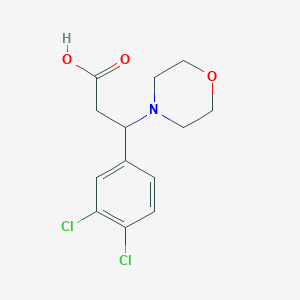


amine](/img/structure/B13250515.png)
![9-[2-(methylamino)ethyl]-9H-purin-6-amine](/img/structure/B13250519.png)
